molecular formula C19H25N3OS B2530446 N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)thiophene-2-carboxamide CAS No. 898430-90-5

N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)thiophene-2-carboxamide

Cat. No.: B2530446
CAS No.: 898430-90-5
M. Wt: 343.49
InChI Key: CTEDGXYMRJYEEK-UHFFFAOYSA-N
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Description

N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)thiophene-2-carboxamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methylpiperazine with p-tolyl ethyl bromide to form the intermediate compound.

    Coupling Reaction: The intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

    N-(2-(4-methylpiperazin-1-yl)-2-phenylethyl)thiophene-2-carboxamide: Similar structure but with a phenyl group instead of a tolyl group.

    N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness:

  • The presence of the thiophene ring in N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)thiophene-2-carboxamide imparts unique electronic properties, making it distinct from its analogs.
  • The combination of the piperazine and tolyl groups enhances its potential biological activity and chemical reactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-15-5-7-16(8-6-15)17(22-11-9-21(2)10-12-22)14-20-19(23)18-4-3-13-24-18/h3-8,13,17H,9-12,14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEDGXYMRJYEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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